

2,5-Dichloro Miconazole Nitrate CAS number and registration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloro Miconazole Nitrate

Cat. No.: B588267

[Get Quote](#)

Technical Guide: 2,5-Dichloro Miconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2,5-Dichloro Miconazole Nitrate**, a chlorinated derivative and known impurity of the broad-spectrum antifungal agent, Miconazole Nitrate. This document outlines its chemical identity, including its CAS number, and delves into the available data regarding its synthesis, characterization, and biological activity, primarily through the lens of its parent compound, Miconazole Nitrate. Due to the limited publicly available information specifically on the 2,5-dichloro derivative, this guide leverages data on Miconazole Nitrate to provide a foundational understanding, while clearly indicating where information pertains to the parent compound.

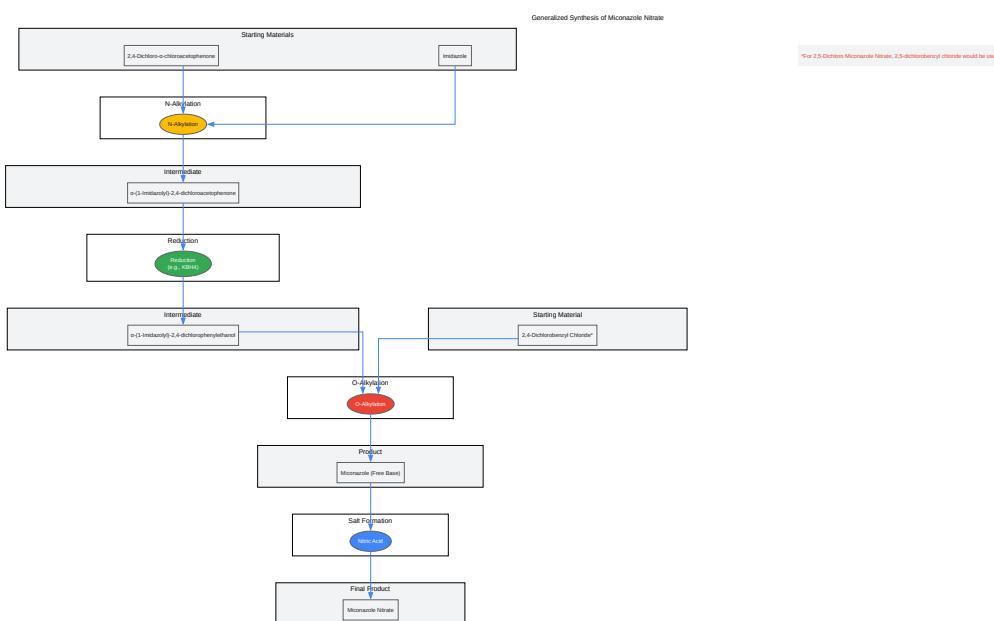
Chemical Identification and Properties

2,5-Dichloro Miconazole Nitrate is recognized as Impurity G of Miconazole Nitrate in the European Pharmacopoeia (EP).^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value	Reference
Chemical Name	1-[(2RS)-2-[(2,5-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate	[1]
Synonyms	Miconazole Nitrate Impurity G (as Nitrate), 2,5-Dichloro Miconazole Nitrate	[1] [2]
CAS Number	909277-72-1	[1]
Alternate CAS (Free Base)	909277-71-0	[3]
Molecular Formula	C ₁₈ H ₁₄ Cl ₄ N ₂ O · HNO ₃	[1]
Molecular Weight	479.14 g/mol	[1]

Registration and Regulatory Status

There is no evidence to suggest that **2,5-Dichloro Miconazole Nitrate** is registered as a standalone active pharmaceutical ingredient (API) with major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Its documentation is primarily in the context of being a process-related impurity of Miconazole Nitrate.[\[1\]](#)[\[2\]](#) The registration and listing of pharmaceutical products in the United States are managed by the FDA, requiring establishments to register and list their drug products.


Synthesis and Characterization

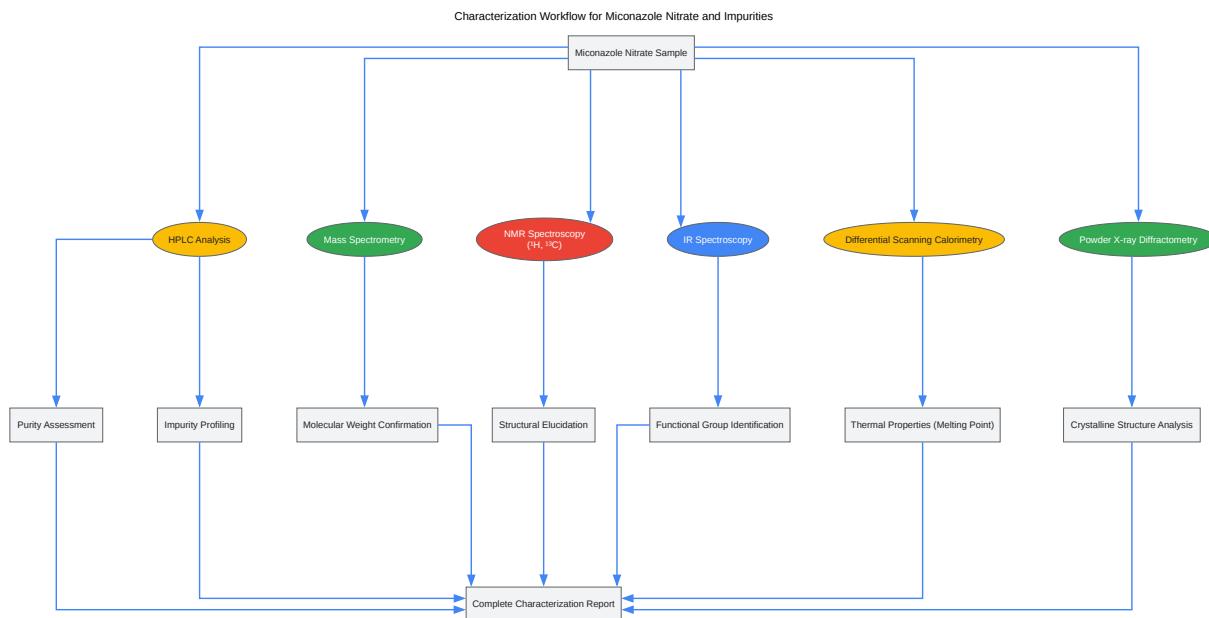
Detailed experimental protocols for the synthesis of **2,5-Dichloro Miconazole Nitrate** are not readily available in peer-reviewed literature. However, its synthesis would likely follow a similar pathway to that of Miconazole Nitrate, with the key difference being the use of 2,5-dichlorobenzyl chloride as a starting material instead of 2,4-dichlorobenzyl chloride.

General Synthetic Approach for Miconazole Nitrate (as a proxy)

The synthesis of Miconazole Nitrate typically involves a multi-step process. One common route begins with the N-alkylation of imidazole with 2,4-dichloro- α -chloroacetophenone. The resulting intermediate is then reduced, often using a reducing agent like potassium borohydride, to form an alcohol. This alcohol derivative is subsequently O-alkylated with 2,4-dichlorobenzyl chloride in the presence of a base to yield miconazole. Finally, the miconazole free base is treated with nitric acid to form the nitrate salt.

A generalized workflow for the synthesis of Miconazole Nitrate is depicted below. The synthesis of the 2,5-dichloro derivative would necessitate the substitution of 2,4-dichlorobenzyl chloride with 2,5-dichlorobenzyl chloride in the O-alkylation step.

[Click to download full resolution via product page](#)


Caption: Generalized synthetic pathway for Miconazole Nitrate.

Characterization Methods for Miconazole Nitrate

The characterization of Miconazole Nitrate and its impurities typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and purity. These methods are essential for quality control in pharmaceutical manufacturing.

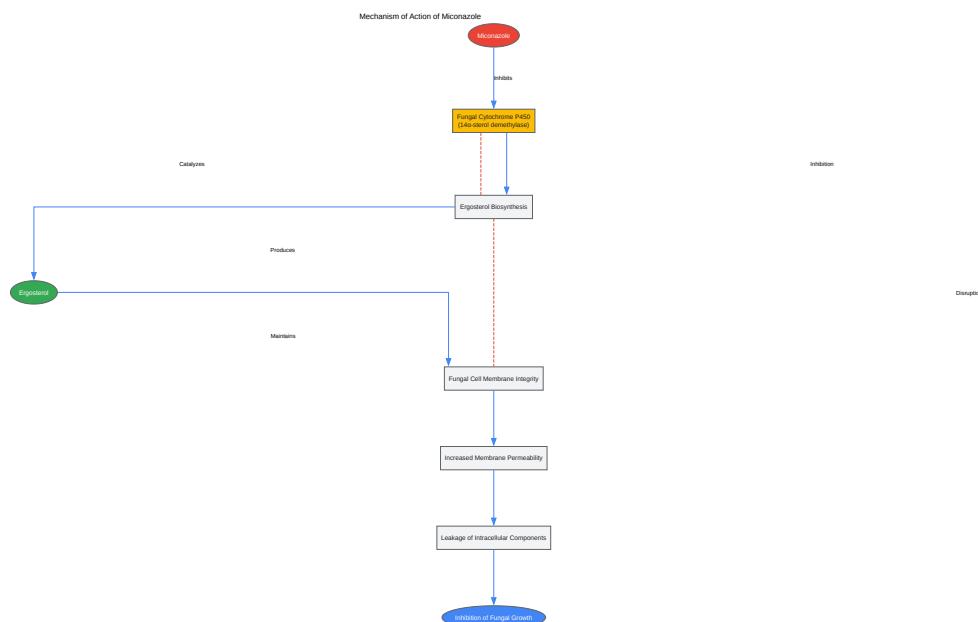
Common Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of miconazole and its related impurities.
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the detailed molecular structure.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
- Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior of the compound.
- Powder X-ray Diffractometry (PXRD): Characterizes the crystalline structure of the solid form.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of Miconazole Nitrate.

Biological Activity and Mechanism of Action


Specific studies on the biological activity of **2,5-Dichloro Miconazole Nitrate** are not available. The biological effects are therefore inferred from the extensive research on Miconazole Nitrate.

Miconazole is a broad-spectrum antifungal agent belonging to the imidazole class.^[4] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14 α -sterol demethylase.^{[4][5]} This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.^{[4][5]}

The inhibition of ergosterol synthesis leads to a cascade of downstream effects:

- Disruption of Membrane Integrity: The depletion of ergosterol and the accumulation of toxic sterol precursors alter the physical properties of the fungal cell membrane, increasing its permeability.[5]
- Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules, disrupting cellular homeostasis.[5]
- Inhibition of Fungal Growth: The overall disruption of membrane function and integrity ultimately inhibits fungal growth and proliferation.

In addition to its primary mechanism, miconazole may also exert its antifungal effects through other pathways, including the inhibition of peroxidases, leading to the accumulation of reactive oxygen species within the fungal cell.

[Click to download full resolution via product page](#)

Caption: Signaling pathway illustrating the primary mechanism of action of Miconazole.

Conclusion

2,5-Dichloro Miconazole Nitrate, with CAS number 909277-72-1, is primarily recognized as a process-related impurity of the widely used antifungal drug, Miconazole Nitrate. While specific data on its synthesis, characterization, and biological activity are scarce, a foundational understanding can be derived from the extensive literature on its parent compound. Researchers and drug development professionals should consider this compound in the context of impurity profiling and quality control during the manufacturing of Miconazole Nitrate. Further investigation would be required to fully elucidate the unique properties and potential biological effects of this specific dichloro-derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. Miconazole EP Impurity G - CAS - 909277-71-0 | Axios Research [axios-research.com]
- 4. Miconazole - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- To cite this document: BenchChem. [2,5-Dichloro Miconazole Nitrate CAS number and registration]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b588267#2-5-dichloro-miconazole-nitrate-cas-number-and-registration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com